![molecular formula C16H18N2O3 B5862367 2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
2-[benzyl(3-nitrobenzyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(3-nitrobenzyl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of benzyl alcohol and has been synthesized through various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(3-nitrobenzyl)amino]ethanol involves the inhibition of specific proteins that are involved in the growth and proliferation of cancer cells. The compound targets the microtubule network, which is essential for the division and growth of cancer cells. The inhibition of this network leads to the arrest of the cell cycle and the eventual death of cancer cells. The compound has also been found to have anti-inflammatory properties, which could be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. Studies have shown that the compound has low toxicity and is well-tolerated in animal models. The compound has been found to have a high binding affinity for specific proteins, which could be useful in the development of targeted therapies for cancer. The compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[benzyl(3-nitrobenzyl)amino]ethanol in lab experiments include its potential as a targeted therapy for cancer and its low toxicity. The compound has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, the limitations of using the compound in lab experiments include its limited availability and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2-[benzyl(3-nitrobenzyl)amino]ethanol. One direction is to further study the mechanism of action of the compound and its potential as a targeted therapy for cancer. Another direction is to study the compound's anti-inflammatory properties and its potential in the treatment of various inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans and its potential as a drug candidate. Overall, the research on this compound has shown promising results and has the potential to contribute to the development of new therapies for cancer and inflammatory diseases.
Métodos De Síntesis
2-[benzyl(3-nitrobenzyl)amino]ethanol can be synthesized through various methods. One of the commonly used methods involves the reaction of benzyl alcohol with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of this compound as the main product. Other methods involve the use of different reagents and conditions, but the overall goal is to achieve the same end product.
Aplicaciones Científicas De Investigación
2-[benzyl(3-nitrobenzyl)amino]ethanol has been found to have potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. Studies have shown that the compound targets specific proteins that are involved in the growth and proliferation of cancer cells, leading to their inhibition. The compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[benzyl-[(3-nitrophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16(11-15)18(20)21/h1-8,11,19H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCMRLOIFRDSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

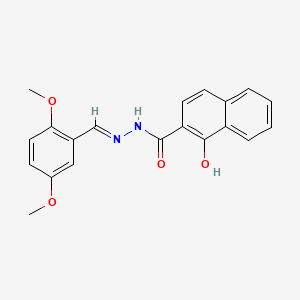
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)
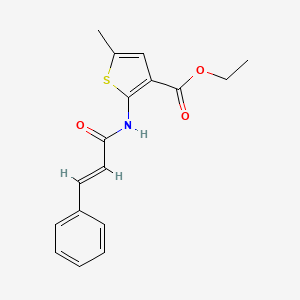
![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
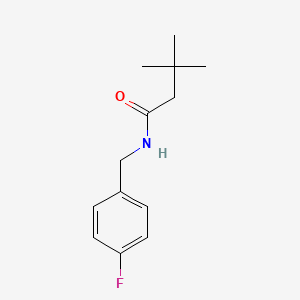
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
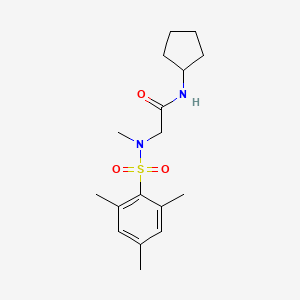
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)
![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
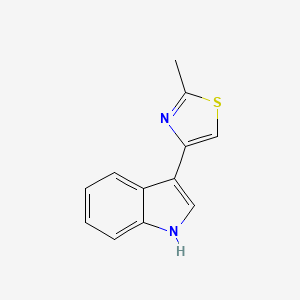
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)